molecular formula C15H14O2 B1267597 Ethyl biphenyl-4-carboxylate CAS No. 6301-56-0

Ethyl biphenyl-4-carboxylate

Cat. No.: B1267597
CAS No.: 6301-56-0
M. Wt: 226.27 g/mol
InChI Key: FFQZMOHAQYZTNR-UHFFFAOYSA-N
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Description

Ethyl biphenyl-4-carboxylate is an organic compound that belongs to the class of biphenyl derivatives It consists of a biphenyl core with an ethyl ester group attached to the fourth carbon of one of the phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl biphenyl-4-carboxylate can be synthesized through several methods. One common approach involves the esterification of biphenyl-4-carboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of biphenyl-4-carboxylic acid.

    Reduction: Reduction of the ester group can yield biphenyl-4-methanol.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst such as aluminum chloride.

Major Products:

    Oxidation: Biphenyl-4-carboxylic acid.

    Reduction: Biphenyl-4-methanol.

    Substitution: Various substituted biphenyl derivatives depending on the substituent introduced.

Scientific Research Applications

Ethyl biphenyl-4-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its structural similarity to other bioactive compounds.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of ethyl biphenyl-4-carboxylate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The biphenyl core allows for π-π interactions with aromatic amino acids in proteins, potentially influencing their function.

Comparison with Similar Compounds

    Biphenyl-4-carboxylic acid: Lacks the ethyl ester group, making it less lipophilic.

    Biphenyl-4-methanol: A reduction product of ethyl biphenyl-4-carboxylate with different chemical properties.

    Ethyl biphenyl-2-carboxylate: An isomer with the ester group attached to the second carbon, leading to different reactivity and applications.

Uniqueness: this compound is unique due to its specific ester functional group placement, which influences its chemical reactivity and potential applications. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial contexts.

Properties

IUPAC Name

ethyl 4-phenylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-2-17-15(16)14-10-8-13(9-11-14)12-6-4-3-5-7-12/h3-11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFQZMOHAQYZTNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10978903
Record name Ethyl [1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10978903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6301-56-0
Record name NSC42478
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42478
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl [1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10978903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6301-56-0
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Synthesis routes and methods

Procedure details

Name
substrate
Quantity
0.3 mmol
Type
reactant
Reaction Step One
Quantity
0 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
PCy3
Quantity
0.03 mmol
Type
reagent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes Ethyl biphenyl-4-carboxylate a significant compound in the study of metal-ammonia reduction?

A1: this compound exhibits unique reactivity in metal-ammonia reduction. The research indicates that the ester functionality in this compound can direct the reduction process with unprecedented regioselectivity []. This means that the reduction occurs preferentially at a specific location within the molecule due to the influence of the ester group. This finding is significant because it challenges previous understandings of metal-ammonia reduction and offers potential for controlling the reaction pathway in more complex systems.

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